molecular formula C19H20N2O4S B2368787 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-58-5

4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2368787
CAS RN: 898454-58-5
M. Wt: 372.44
InChI Key: LAIURTXAAXWBSL-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Corrosion Inhibition

Quinoline and its derivatives, including 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, have been recognized for their anticorrosive properties. These derivatives effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. The presence of polar substituents like methoxy in these derivatives contributes to their high electron density, enhancing their effectiveness as anticorrosive agents. Quinoline-based compounds have been extensively used as corrosion inhibitors, especially in industrial settings (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry and Drug Development

The compound is part of the quinoline family, a critical scaffold in medicinal chemistry due to its broad spectrum of bioactivity. Quinoline and its functionalized derivatives have been central to drug design, showing promising therapeutic potentials. Recent advances highlight the synthesis of bioactive quinolines through various synthetic approaches. These compounds have shown significant efficacies in medicinal research and other vital human endeavors. Quinoline and its derivatives are promising pharmacophores with considerable benefits in medicinal chemistry, paving the way for novel drug development (Ajani, Iyaye, & Ademosun, 2022).

properties

IUPAC Name

4-methoxy-3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-8-16(5-6-17(12)25-2)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIURTXAAXWBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

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